molecular formula C12H15ClN2O B3135679 N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 403478-98-8

N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B3135679
CAS No.: 403478-98-8
M. Wt: 238.71 g/mol
InChI Key: SXJUKWWQCOQQKI-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide is a proline-based compound featuring a pyrrolidine-2-carboxamide core substituted with a 2-chlorophenylmethyl group. Synthesized via a general procedure involving reductive amination and coupling reactions (termed "General Procedure A"), this compound and its analogs are characterized by NMR spectroscopy, high-resolution mass spectrometry (HRMS), and evaluated for pharmacological activity .

The 2-chlorophenyl group is critical for receptor interactions, while the pyrrolidine ring provides conformational rigidity. Substitutions at the 4-position of the pyrrolidine (e.g., methoxyphenylmethylamino groups) and variations in the N-alkyl/aryl chains modulate solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-2,4-5,11,14H,3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJUKWWQCOQQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antituberculosis Activity

One of the most significant applications of N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide is its development as an inhibitor of InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. The discovery of this compound arose from high-throughput screening efforts aimed at identifying novel antitubercular agents. The compound demonstrated a remarkable improvement in potency through structural optimization, with enhancements exceeding 160-fold compared to initial compounds tested .

Mechanism of Action

The mechanism by which this compound inhibits InhA involves the formation of a hydrogen-bonding network with key residues in the enzyme's active site. This interaction is crucial for its inhibitory activity, providing a pathway for further drug design targeting multidrug-resistant strains of tuberculosis .

Case Studies and Research Findings

Case Study: InhA Inhibition

Research published in Nature highlighted the effectiveness of pyrrolidine carboxamides, including this compound, as direct inhibitors of InhA. The study utilized crystal structure analysis to elucidate binding interactions and provided insights into the structural requirements for potent inhibition .

Study Compound IC50 Value (μM) Comments
Nature StudyThis compound<0.5Significant inhibitor; optimized through iterative synthesis
Comparative AnalysisOther Pyrrolidine Carboxamides>10Less effective compared to optimized derivatives

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide with its analogs, focusing on structural modifications, physicochemical properties, and inferred pharmacological implications.

Substituent Variations and Their Effects

Table 1: Key Analogs and Structural Features
Compound ID Substituents (R1, R2) Physical Form Yield (%) Notable Features
Parent Compound R1: 2-Chlorophenylmethyl; R2: H Not specified - Base structure
24 (Ev1) R1: 2-Chlorophenylmethyl; R2: 2-Phenylethyl Yellow oil 59 Enhanced aromatic interactions
36 (Ev2) R1: 2-Chlorophenylmethyl; R2: 4-Trifluoromethylphenyl Yellow oil 69 Electron-withdrawing CF3 group
37 (Ev2) R1: 2-Chlorophenylmethyl; R2: Pyridin-4-yl White solid 73 Heterocyclic solubility enhancer
44 (Ev6) R1: 2-Chlorophenylmethyl; R2: 4-Methylthiophenyl Colorless oil - Sulfur-mediated metabolic stability
46 (Ev6) R1: 2-Chlorophenylmethyl; R2: 4-Nitrophenyl Colorless oil - Strong electron-withdrawing NO2
Alkyl/Aryl Chain Modifications
  • Shorter Chains (e.g., Ethyl, Propyl): Compounds like 11–14 (Ev4) with smaller N-alkyl groups (ethyl, propyl) exhibit lower yields (12–74%), suggesting steric or synthetic challenges with bulkier substituents .
  • Aromatic Extensions (e.g., 2-Phenylethyl) : Compound 24 (Ev1) incorporates a 2-phenylethyl chain, which likely enhances π-π stacking with hydrophobic receptor pockets, reflected in its moderate yield (59%) and oily consistency .
Electron-Withdrawing Groups (EWGs)
  • Its high yield (69%) indicates synthetic feasibility .
  • Nitro (Compound 46): The NO2 group in 46 (Ev6) is strongly electron-withdrawing, which may polarize the carboxamide bond, affecting binding kinetics .
Heterocyclic and Sulfur-Containing Groups
  • Pyridinyl (Compound 37) : The pyridine ring in 37 (Ev2) introduces hydrogen-bonding capability and improves solubility, as evidenced by its solid-state form and high yield (73%) .
  • Methylthio (Compound 44) : The SCH3 group in 44 (Ev6) may enhance metabolic stability by resisting oxidative degradation, though this requires further validation .

Physicochemical and Pharmacological Implications

  • Yield and Synthetic Feasibility : Compounds with heterocyclic (e.g., 37 ) or methoxy-substituted aromatic groups (e.g., 24 ) generally exhibit higher yields (>50%), suggesting favorable reaction pathways .
  • Physical State : Solid compounds (e.g., 37 ) may offer advantages in crystallinity and stability, while oils (e.g., 24 , 36 ) might require formulation adjustments for drug delivery .
  • Binding Affinity: The consistent presence of the 4-methoxyphenylmethylamino group in many analogs (e.g., 24, 36) implies its role as a pharmacophore for NPFF receptor antagonism .

Biological Activity

N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by a pyrrolidine ring substituted with a 2-chlorobenzyl group and a carboxamide functional group. This structural arrangement is significant for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response .

MechanismDescription
Enzyme InhibitionInhibits COX and iNOS, reducing inflammatory mediators .
Receptor ModulationPotential interaction with neuropeptide FF receptors, affecting pain pathways .
Antimicrobial ActivityExhibits activity against various bacterial strains, potentially through cell wall disruption .

1. Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Comparison Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies. It has been shown to significantly reduce the expression of inflammatory markers in cellular models, indicating its possible application in treating chronic inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation, administration of this compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to control groups .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of pyrrolidine derivatives, including this compound. Studies have indicated that modifications to the chlorobenzyl group can enhance biological activity while reducing toxicity.

3. Anticancer Properties

Emerging evidence suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation in vitro, particularly in models of breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Q & A

Q. Methodological Recommendation :

  • Use radioligand displacement assays with [³H]-labeled standards to quantify binding constants accurately .

Advanced: What are best practices for safe handling and storage?

Answer:

  • Storage : Keep at -20°C under inert gas (Argon) to prevent degradation. Avoid long-term storage (>6 months) due to hydrolytic instability .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood.
  • Disposal : Incinerate waste via EPA-approved facilities with documentation of compliance .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Binding assays : Use cell membranes expressing target receptors (e.g., CHO-K1 cells transfected with NPFFR2). Incubate with test compounds and measure displacement of fluorescent/radiolabeled ligands .
  • Functional assays :
    • cAMP inhibition : Quantify via ELISA after forskolin stimulation.
    • Calcium flux : Monitor using FLIPR Tetra systems with Gαq-coupled receptors .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvents : Use 10% DMSO in saline for intravenous administration.
  • Prodrug strategies : Introduce phosphate esters at the pyrrolidine nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Advanced: What computational methods support rational design of derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (PDB: 4XEE) to predict binding poses.
  • QM/MM simulations : Calculate binding energies for substituent optimization (e.g., -OCH₃ vs. -NO₂ groups) .
  • ADMET prediction : Employ SwissADME to assess bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide
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N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide

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